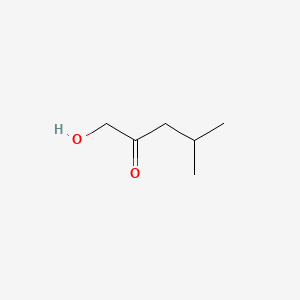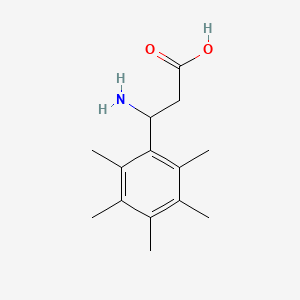
2-Chlor-5-nitrobenzolsulfinsäure, Natriumsalz
Übersicht
Beschreibung
sodium 2-chloro-5-nitrobenzene-1-sulfinate is an organosulfur compound with the molecular formula C6H3ClNNaO5S. It is a derivative of benzenesulfinic acid, where the benzene ring is substituted with a chlorine atom at the 2-position and a nitro group at the 5-position. This compound is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
sodium 2-chloro-5-nitrobenzene-1-sulfinate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonyl chlorides.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of benzenesulfinic acid, 2-chloro-5-nitro-, sodium salt typically involves the sulfonation of 2-chloro-5-nitrobenzene. The process begins with the reaction of 2-chloro-5-nitrobenzene with sulfuric acid to introduce the sulfonic acid group. The resulting 2-chloro-5-nitrobenzenesulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. The reaction conditions usually involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of benzenesulfinic acid, 2-chloro-5-nitro-, sodium salt is scaled up using similar synthetic routes. Large-scale reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are employed to achieve high yields and purity. The final product is often purified through crystallization or other separation techniques to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
sodium 2-chloro-5-nitrobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of substituted benzenesulfinic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amino-substituted derivatives. Substitution reactions result in a wide range of functionalized benzenesulfinic acid compounds.
Wirkmechanismus
The mechanism of action of benzenesulfinic acid, 2-chloro-5-nitro-, sodium salt involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfinic acid group can undergo oxidation or reduction, while the nitro and chlorine substituents can participate in substitution reactions. These reactions allow the compound to interact with different molecular targets and pathways, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: A simpler analog without the chlorine and nitro substituents.
2-Chlorobenzenesulfonic acid: Similar structure but lacks the nitro group.
5-Nitrobenzenesulfonic acid: Similar structure but lacks the chlorine atom.
Uniqueness
sodium 2-chloro-5-nitrobenzene-1-sulfinate is unique due to the presence of both chlorine and nitro substituents on the benzene ring. These substituents enhance its reactivity and make it suitable for specific chemical transformations that are not possible with simpler analogs. The combination of these functional groups also provides unique properties that are valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
68683-43-2 |
|---|---|
Molekularformel |
C6H4ClNNaO4S |
Molekulargewicht |
244.61 g/mol |
IUPAC-Name |
sodium;2-chloro-5-nitrobenzenesulfinate |
InChI |
InChI=1S/C6H4ClNO4S.Na/c7-5-2-1-4(8(9)10)3-6(5)13(11)12;/h1-3H,(H,11,12); |
InChI-Schlüssel |
FJGSNWBSOMMRBN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)[O-])Cl.[Na+] |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)O)Cl.[Na] |
| 68683-43-2 | |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1659803.png)
![Bicyclo[2.2.2]oct-2-en-1-ol](/img/structure/B1659805.png)




![2-(4-ethoxyphenyl)-6,7-dimethoxy-1-oxo-N-[3-(trifluoromethyl)phenyl]isoquinoline-4-carboxamide](/img/structure/B1659812.png)


